molecular formula C11H13N3 B1268944 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine CAS No. 3528-49-2

2-Benzyl-4-methyl-2H-pyrazol-3-ylamine

Cat. No.: B1268944
CAS No.: 3528-49-2
M. Wt: 187.24 g/mol
InChI Key: SVINJSJPUAJVMO-UHFFFAOYSA-N
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Description

2-Benzyl-4-methyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.25 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine typically involves the reaction of benzylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-methyl-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated pyrazole compounds .

Scientific Research Applications

2-Benzyl-4-methyl-2H-pyrazol-3-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine include:

  • 2-Benzyl-4-methyl-2H-pyrazole
  • 2-Benzyl-4-methyl-3H-pyrazole
  • 2-Benzyl-4-methyl-1H-pyrazole

Comparison

Compared to these similar compounds, this compound is unique due to the presence of the amine group at the 3-position of the pyrazole ring. This functional group can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-benzyl-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-7-13-14(11(9)12)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVINJSJPUAJVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349471
Record name 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3528-49-2
Record name 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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